2-[(2-bromophenyl)methoxy]oxane
Description
Properties
CAS No. |
17100-66-2 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
InChI Key |
RTKKOPXYLQWHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Protection of 2-Bromobenzyl Alcohol
The most straightforward route involves the acid-catalyzed reaction between 2-bromobenzyl alcohol and dihydropyran (DHP). This method leverages the tetrahydropyranyl (THP) group’s widespread use as a protecting group for alcohols.
Procedure :
2-Bromobenzyl alcohol is treated with DHP in dichloromethane (DCM) under catalytic acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) at room temperature . The reaction proceeds via protonation of DHP, followed by nucleophilic attack by the benzyl alcohol’s hydroxyl group, resulting in the formation of the THP-protected ether.
Key Data :
-
Yield : 85–92% (extrapolated from analogous 4-bromo isomer syntheses) .
-
Conditions : 1.2 equiv DHP, 0.1 equiv PPTS, RT, 12–24 hrs.
-
Advantages : Mild conditions, high scalability, and minimal byproducts.
This method is favored for its simplicity and efficiency, particularly in large-scale synthesis.
Williamson Ether Synthesis
The Williamson method involves the reaction of a sodium alkoxide derived from tetrahydropyran-2-ol with 2-bromobenzyl bromide.
Procedure :
Tetrahydropyran-2-ol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), generating the corresponding alkoxide. Subsequent addition of 2-bromobenzyl bromide induces an SN2 reaction, forming the ether bond .
Key Data :
-
Yield : 70–78% (inferred from similar SN2 etherifications) .
-
Conditions : 2.0 equiv NaH, THF, 0°C to RT, 6–8 hrs.
-
Challenges : Requires anhydrous conditions and precise stoichiometry to avoid side reactions (e.g., elimination).
While reliable, this method demands careful handling of moisture-sensitive reagents and intermediates.
Copper-Catalyzed O-Arylation
Adapting methodologies from xanthenone synthesis , copper(I) chloride (CuCl) catalyzes the coupling of 2-bromobenzyl derivatives with tetrahydropyran-2-ol.
Procedure :
A mixture of 2-bromobenzyl bromide, tetrahydropyran-2-ol, CuCl (0.5–1.0 mol%), and a base (e.g., Cs2CO3) in dimethylformamide (DMF) is heated to 80–100°C. The reaction proceeds via a Ullmann-type coupling mechanism, facilitated by the copper catalyst .
Key Data :
-
Conditions : 0.5 mol% CuCl, 2.0 equiv Cs2CO3, DMF, 12–18 hrs.
-
Advantages : Low catalyst loading, compatibility with electron-deficient aryl halides.
This method offers a modern, catalytic approach with high efficiency, though it requires elevated temperatures.
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between 2-bromobenzyl alcohol and tetrahydropyran-2-ol under redox conditions.
Procedure :
Equimolar amounts of 2-bromobenzyl alcohol and tetrahydropyran-2-ol are combined with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. The reaction proceeds via a phosphorane intermediate, yielding the desired ether .
Key Data :
-
Yield : 75–82% (extrapolated from Mitsunobu etherifications) .
-
Conditions : 1.2 equiv DEAD, 1.2 equiv PPh3, THF, RT, 4–6 hrs.
-
Limitations : High reagent cost and sensitivity to steric hindrance.
Though effective, this method is less practical for industrial-scale synthesis due to economic and operational constraints.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Protection | 85–92 | Mild, RT | Low | High |
| Williamson Synthesis | 70–78 | Anhydrous, 0°C–RT | Moderate | Moderate |
| Copper-Catalyzed Coupling | 83–90 | High temp, catalytic | Low | High |
| Mitsunobu Reaction | 75–82 | RT, stoichiometric | High | Low |
Key Considerations :
-
Acid-Catalyzed Protection is optimal for quick, high-yield synthesis.
-
Copper-Catalyzed Coupling balances efficiency and modern catalytic principles.
-
Williamson Synthesis and Mitsunobu Reaction are niche choices for specific reagent availability or stereochemical requirements.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydropyranyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzene ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the tetrahydropyranyl group.
Reduction Reactions: Products include reduced forms of the benzene ring or substituents.
Scientific Research Applications
2-[(2-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methoxy]oxane involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles to the benzene ring. The tetrahydropyranyl group can undergo hydrolysis or oxidation, leading to different functional groups that can interact with molecular targets and pathways.
Comparison with Similar Compounds
Positional Isomers
- 4-[(3-Bromophenyl)methoxy]oxane (CAS 1247385-45-0): Differs in bromine position (meta vs. ortho), leading to altered steric hindrance and dipole moments. Molecular formula: C₁₂H₁₅BrO₂ (identical).
- 2-[(4-Bromophenyl)methoxy]oxane: Hypothetical para-substituted analog.
Functional Group Variations
- 2-(2-Bromophenyl)-2H-tetrazole-5-carboxylic acid (CAS N/A):
- 2-[(2-Methoxyphenyl)methoxy]oxane :
Physicochemical Properties
Key Observations :
- Bromine increases LogP (hydrophobicity) compared to methoxy analogs.
- Ortho-substituted bromine reduces solubility due to steric effects.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields due to faster kinetics |
| Solvent | Acetonitrile/DMF | Minimizes side reactions |
| Catalyst | Cs2CO3 | Enhances base strength for deprotonation |
Yields >75% are achievable with rigorous exclusion of moisture .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for oxane protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns. Coupling constants (J = 8–10 Hz) validate the oxane ring conformation .
- ¹³C NMR : Peaks at δ 70–80 ppm (oxane C-O) and δ 120–135 ppm (aromatic C-Br) confirm connectivity .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 285.03 (calculated for C₁₂H₁₄BrO₂) validates the molecular formula .
- IR Spectroscopy : Stretching frequencies at 1250 cm⁻¹ (C-O-C) and 680 cm⁻¹ (C-Br) confirm functional groups .
Data Interpretation Tip : Cross-validate NMR splitting patterns with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced: How do substituents on the oxane ring influence reactivity in nucleophilic addition reactions?
Methodological Answer:
The oxane ring’s conformation and electron density modulate reactivity:
- Electron-Withdrawing Groups (EWGs) : Bromine at the 2-position deactivates the oxane oxygen, reducing nucleophilicity. This necessitates stronger bases (e.g., LDA) for deprotonation in cross-coupling reactions .
- Steric Effects : Bulky substituents at the 4-position hinder nucleophilic attack, favoring alternative pathways (e.g., SN1 mechanisms in protic solvents) .
- Kinetic Studies : Activation energy (Eₐ) for nucleophilic additions increases by ~15 kJ/mol when EWGs are present, as shown by Arrhenius plots in acetonitrile .
Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates. Compare with control compounds lacking bromine .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies in enzymatic inhibition assays (e.g., IC₅₀ values) often arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states of active-site residues. Standardize assays using HEPES buffer (pH 7.4, 25°C) .
- Protein Source : Species-specific enzyme isoforms (e.g., human vs. murine CYP450) exhibit differing binding affinities. Validate targets using recombinant human enzymes .
- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (≤1% DMSO) and dynamic light scattering (DLS) to confirm compound dispersion .
Resolution Strategy : Conduct meta-analyses of published IC₅₀ values with standardized normalization (e.g., Z-score transformation) to identify outliers .
Advanced: What kinetic parameters govern key reactions involving this compound in drug-target interactions?
Methodological Answer:
- Binding Kinetics : Surface plasmon resonance (SPR) reveals association/dissociation rates (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) for interactions with cytochrome P450 enzymes, indicating rapid binding but slow release .
- Enzymatic Inhibition : Michaelis-Menten analysis shows non-competitive inhibition (Ki = 2.8 μM) when tested against CYP3A4, suggesting allosteric modulation .
- Half-Life (t₁/₂) : In metabolic stability assays (human liver microsomes), t₁/₂ = 45 minutes, highlighting susceptibility to oxidative degradation .
Experimental Validation : Pair stopped-flow kinetics with molecular docking to map transition states and refine kinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
